molecular formula C16H33NOS B12053831 16-Mercaptohexadecanamide CAS No. 124536-79-4

16-Mercaptohexadecanamide

Cat. No.: B12053831
CAS No.: 124536-79-4
M. Wt: 287.5 g/mol
InChI Key: PIJCUJXBPYCINA-UHFFFAOYSA-N
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Description

16-Mercaptohexadecanamide is an organic compound with the molecular formula C16H33NOS. It is characterized by the presence of a mercapto group (-SH) and an amide group (-CONH2) attached to a long hydrocarbon chain. This compound is known for its applications in various scientific fields, including molecular electronics and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Mercaptohexadecanamide typically involves the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride. This intermediate is then reacted with ammonia to produce hexadecanamide. Finally, the mercapto group is introduced through a thiolation reaction using thiourea or a similar reagent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: 16-Mercaptohexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Thioethers.

Mechanism of Action

The mechanism of action of 16-Mercaptohexadecanamide involves its ability to form self-assembled monolayers on surfaces. The mercapto group interacts with metal surfaces, such as gold, forming a strong bond. This property is exploited in molecular electronics and biosensors to create well-defined and stable surface modifications . The amide group can also participate in hydrogen bonding, further stabilizing the monolayer .

Comparison with Similar Compounds

Comparison: 16-Mercaptohexadecanamide is unique due to its long hydrocarbon chain, which provides enhanced hydrophobicity and stability in self-assembled monolayers compared to shorter-chain analogs. This makes it particularly useful in applications requiring robust and durable surface modifications .

Properties

CAS No.

124536-79-4

Molecular Formula

C16H33NOS

Molecular Weight

287.5 g/mol

IUPAC Name

16-sulfanylhexadecanamide

InChI

InChI=1S/C16H33NOS/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H2,17,18)

InChI Key

PIJCUJXBPYCINA-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)N)CCCCCCCS

Origin of Product

United States

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